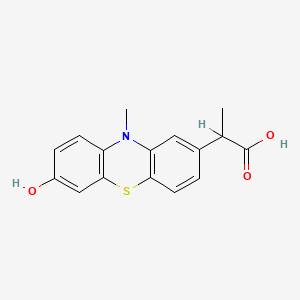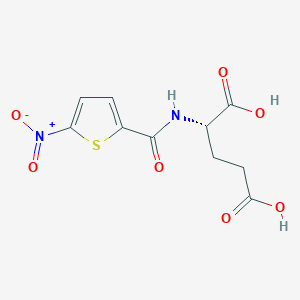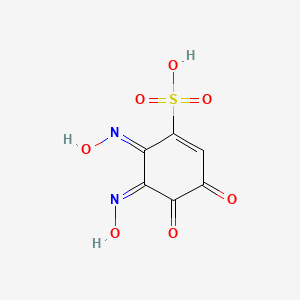![molecular formula C12H14ClNO5S B14483581 [4-(Morpholine-4-sulfonyl)phenoxy]acetyl chloride CAS No. 65955-80-8](/img/structure/B14483581.png)
[4-(Morpholine-4-sulfonyl)phenoxy]acetyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(Morpholine-4-sulfonyl)phenoxy]acetyl chloride is an organic compound that features a morpholine ring, a sulfonyl group, and an acetyl chloride moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Morpholine-4-sulfonyl)phenoxy]acetyl chloride typically involves the reaction of 4-(morpholine-4-sulfonyl)phenol with acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
4-(Morpholine-4-sulfonyl)phenol+Acetyl chloride→[4-(Morpholine-4-sulfonyl)phenoxy]acetyl chloride+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
[4-(Morpholine-4-sulfonyl)phenoxy]acetyl chloride can undergo various chemical reactions, including:
Nucleophilic substitution: The acetyl chloride moiety can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 4-(morpholine-4-sulfonyl)phenol and acetic acid.
Electrophilic aromatic substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., pyridine) are commonly used.
Hydrolysis: Water or aqueous solutions of bases (e.g., NaOH) can facilitate hydrolysis.
Electrophilic aromatic substitution: Reagents such as nitric acid, sulfuric acid, and halogens (e.g., Cl2, Br2) are used under acidic conditions.
Major Products Formed
Amides, esters, and thioesters: Formed from nucleophilic substitution reactions.
4-(Morpholine-4-sulfonyl)phenol and acetic acid: Formed from hydrolysis.
Substituted phenoxy derivatives: Formed from electrophilic aromatic substitution reactions.
Wissenschaftliche Forschungsanwendungen
[4-(Morpholine-4-sulfonyl)phenoxy]acetyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Materials Science: Used in the synthesis of polymers and advanced materials with specific properties.
Biological Studies: Employed in the modification of biomolecules for studying biological processes and interactions.
Wirkmechanismus
The mechanism of action of [4-(Morpholine-4-sulfonyl)phenoxy]acetyl chloride involves its reactivity as an electrophile due to the presence of the acetyl chloride group. This electrophilic nature allows it to react with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Morpholine-4-sulfonyl)phenol: Lacks the acetyl chloride moiety and is less reactive as an electrophile.
Acetyl chloride: A simpler compound that lacks the morpholine and sulfonyl groups, making it less versatile in forming complex derivatives.
Phenoxyacetyl chloride: Lacks the morpholine and sulfonyl groups, resulting in different reactivity and applications.
Uniqueness
[4-(Morpholine-4-sulfonyl)phenoxy]acetyl chloride is unique due to the combination of the morpholine ring, sulfonyl group, and acetyl chloride moiety. This combination imparts specific reactivity and versatility, making it valuable in various synthetic and research applications.
Eigenschaften
CAS-Nummer |
65955-80-8 |
|---|---|
Molekularformel |
C12H14ClNO5S |
Molekulargewicht |
319.76 g/mol |
IUPAC-Name |
2-(4-morpholin-4-ylsulfonylphenoxy)acetyl chloride |
InChI |
InChI=1S/C12H14ClNO5S/c13-12(15)9-19-10-1-3-11(4-2-10)20(16,17)14-5-7-18-8-6-14/h1-4H,5-9H2 |
InChI-Schlüssel |
JAHXYMZCDHOLPZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)OCC(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


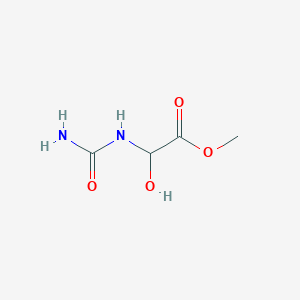

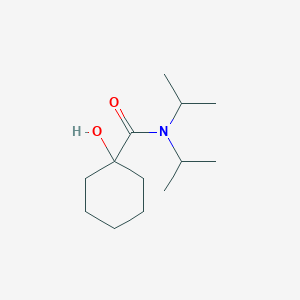
![9,10-Dioxabicyclo[3.3.2]decane](/img/structure/B14483534.png)
![Ethyl [(3-methylbut-1-en-2-yl)oxy]acetate](/img/structure/B14483540.png)
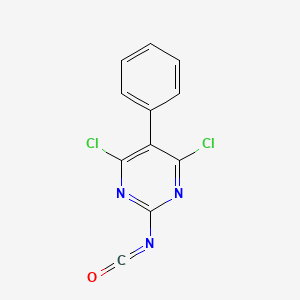
![3-[(1-Carboxypropyl)sulfanyl]naphthalene-2-carboxylic acid](/img/structure/B14483548.png)

